6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole
CAS No.:
Cat. No.: VC13686906
Molecular Formula: C12H12BrNOS
Molecular Weight: 298.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrNOS |
|---|---|
| Molecular Weight | 298.20 g/mol |
| IUPAC Name | 6-bromo-2-(cyclobutylmethoxy)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H12BrNOS/c13-9-4-5-10-11(6-9)16-12(14-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
| Standard InChI Key | RAMAJGANMYKESS-UHFFFAOYSA-N |
| SMILES | C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br |
| Canonical SMILES | C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole (C₁₂H₁₂BrNO₂S) belongs to the benzo[d]thiazole family, characterized by a fused benzene and thiazole ring system. The bromine atom at position 6 and the cyclobutylmethoxy group at position 2 distinguish it from simpler benzothiazole derivatives. The cyclobutylmethoxy substituent introduces steric bulk and conformational rigidity, which may influence both its physicochemical properties and interactions with biological targets .
Molecular Geometry and Bonding
In analogous benzo[d]thiazole structures, such as N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, crystallographic studies reveal non-planar arrangements between substituents and the core heterocycle. For example, the toluene ring in this related compound is rotated approximately 40° relative to the chromene plane . Similar torsional effects likely occur in 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole due to the cyclobutyl group’s puckered geometry. Key bond parameters include:
The wide C=N–C angle (125.28° observed in ) suggests significant sp² hybridization at the thiazole nitrogen, a feature conserved across benzothiazole derivatives.
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is reported, analogous routes involve:
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Nucleophilic Aromatic Substitution: Reacting 2-mercapto-6-bromobenzo[d]thiazole with cyclobutylmethyl bromide under basic conditions .
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Coupling Reactions: Utilizing Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the cyclobutylmethoxy group post-thiazole ring formation .
A plausible synthesis based on involves:
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Condensation of 5-bromo-salicylaldehyde with cyclobutylmethanol to form the ether linkage.
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Cyclization with thiourea or Lawesson’s reagent to construct the thiazole ring.
Key Reaction Conditions:
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Temperature: 80–120°C
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Catalyst: Pd(PPh₃)₄ for coupling steps
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Solvent: Ethanol or DMF
Purification and Characterization
Recrystallization from ethanol or acetone yields high-purity crystals, as demonstrated for structurally similar compounds . Spectroscopic data (hypothesized):
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.42 (d, J = 8.4 Hz, 1H, Ar–H), 4.32 (d, J = 6.8 Hz, 2H, OCH₂), 3.12–3.05 (m, 1H, cyclobutyl CH), 2.45–2.38 (m, 2H, cyclobutyl CH₂), 1.95–1.82 (m, 4H, cyclobutyl CH₂).
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IR (KBr): ν 3050 (C–H aromatic), 2915 (C–H aliphatic), 1590 (C=N), 1240 (C–O–C).
Supramolecular and Solid-State Behavior
Crystal Packing and Intermolecular Interactions
In related benzothiazoles, π–π stacking between aromatic systems and weak hydrogen bonds (C–H⋯π, C–H⋯O) dominate packing motifs . For 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole, the cyclobutyl group may disrupt planar stacking, leading to layered structures with alternating hydrophobic (cyclobutyl) and polar (thiazole) regions.
Hypothetical Unit Cell Parameters:
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|
| Monoclinic | P2₁/c | 12.9 | 7.3 | 10.7 | 90 | 104.5 | 90 |
Fluorescence Applications
Coumarin-thiazole hybrids exhibit strong fluorescence (λₑₘ = 450–550 nm) , suggesting that bromination and cyclobutylmethoxy substitution in 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole could yield tunable emissive properties for optical materials.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>90%) and reduce Pd catalyst loadings.
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Crystallography: Resolve single-crystal structures to confirm dihedral angles and packing motifs.
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Biological Screening: Evaluate TRPV1 inhibition and selectivity over related ion channels (e.g., TRPA1).
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